

# physical and chemical properties of 1,5-dichloro-3-methyl-2-nitrobenzene

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## Compound of Interest

Compound Name: 1,5-Dichloro-3-methyl-2-nitrobenzene

Cat. No.: B187763

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## An In-depth Technical Guide on 1,5-Dichloro-3-methyl-2-nitrobenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,5-dichloro-3-methyl-2-nitrobenzene**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles available data and outlines standard experimental protocols for the determination of key properties.

### Chemical Identity

Identifier	Value
IUPAC Name	1,5-dichloro-3-methyl-2-nitrobenzene[1]
Synonyms	3,5-dichloro-2-nitrotoluene[2]
CAS Number	118665-00-2[1][2][3][4]
Molecular Formula	C7H5Cl2NO2[1][2][3][5]
Molecular Weight	206.03 g/mol [4]
Canonical SMILES	CC1=C(C=C(C=C1Cl)Cl)--INVALID-LINK--[O-]
InChI Key	Not readily available

## Physical Properties

Experimental data for the physical properties of **1,5-dichloro-3-methyl-2-nitrobenzene** are not widely available in the cited literature. The following table includes predicted values.

Property	Value	Notes
Melting Point	Data not available	A standard experimental protocol for determination is provided below.
Boiling Point	287.6 ± 35.0 °C[5]	Predicted value. A standard experimental protocol for determination is provided below.
Density	1.456 ± 0.06 g/cm <sup>3</sup> [5]	Predicted value at 20°C.
Solubility	Data not available	A general experimental protocol for determining solubility in various solvents is provided below.
Flash Point	127.7 ± 25.9 °C[5]	Predicted value.
Refractive Index	1.585[5]	Predicted value.
Appearance	Not specified	Likely a solid at room temperature based on its molecular weight and structure.

## Chemical Properties and Reactivity

Specific experimental data on the chemical reactivity of **1,5-dichloro-3-methyl-2-nitrobenzene** is limited. However, its reactivity can be inferred from the functional groups present on the benzene ring:

- Nitro Group (-NO<sub>2</sub>): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. It is also a meta-directing

group. The nitro group can be reduced to an amino group (-NH<sub>2</sub>) using various reducing agents, such as iron in the presence of an acid (e.g., Bechamp reduction), to form 2,6-dichloro-4-methylaniline, a potentially valuable intermediate in synthesis.[6]

- **Chlorine Atoms (-Cl):** The chlorine atoms are deactivating but ortho-, para-directing for electrophilic aromatic substitution. Due to the presence of the strong deactivating nitro group, nucleophilic aromatic substitution of the chlorine atoms would be difficult unless under harsh conditions.
- **Methyl Group (-CH<sub>3</sub>):** The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can potentially be oxidized under strong oxidizing conditions.

## Synthesis

A specific, detailed synthesis protocol for **1,5-dichloro-3-methyl-2-nitrobenzene** was not found in the provided search results. However, a plausible synthetic route could involve the nitration of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms (ortho, para) and the methyl group (ortho, para) would likely lead to a mixture of isomers, including the desired product.

A general procedure for the synthesis of a similar compound, 1,3-dichloro-2-methyl-5-nitrobenzene, involves the chlorination of 4-nitrotoluene using trichloroisocyanuric acid in concentrated sulfuric acid.[7] This suggests that direct halogenation of a substituted nitrotoluene is a viable synthetic strategy.

## Spectral Data

Detailed spectral data (NMR, IR, Mass Spectrometry) for **1,5-dichloro-3-methyl-2-nitrobenzene** are not readily available in the public domain. Researchers would need to acquire this data experimentally upon synthesis or purchase of the compound.

## Safety and Handling

Based on available safety data, **1,5-dichloro-3-methyl-2-nitrobenzene** should be handled with care.

- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[4]

## Experimental Protocols

The following sections provide detailed methodologies for determining key physical properties of an organic compound like **1,5-dichloro-3-methyl-2-nitrobenzene**.

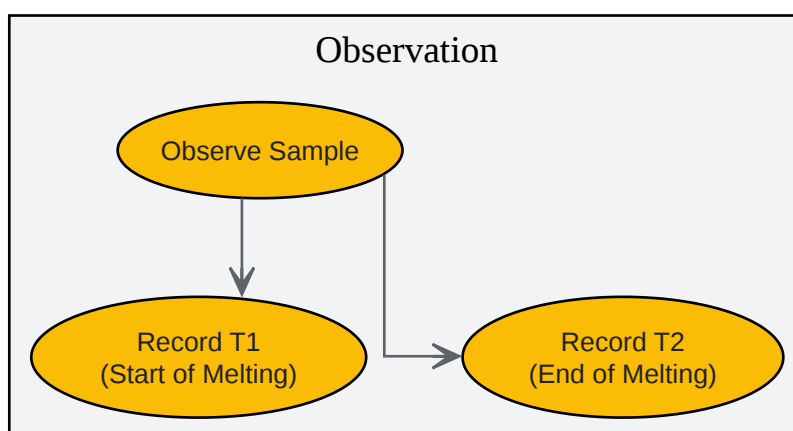
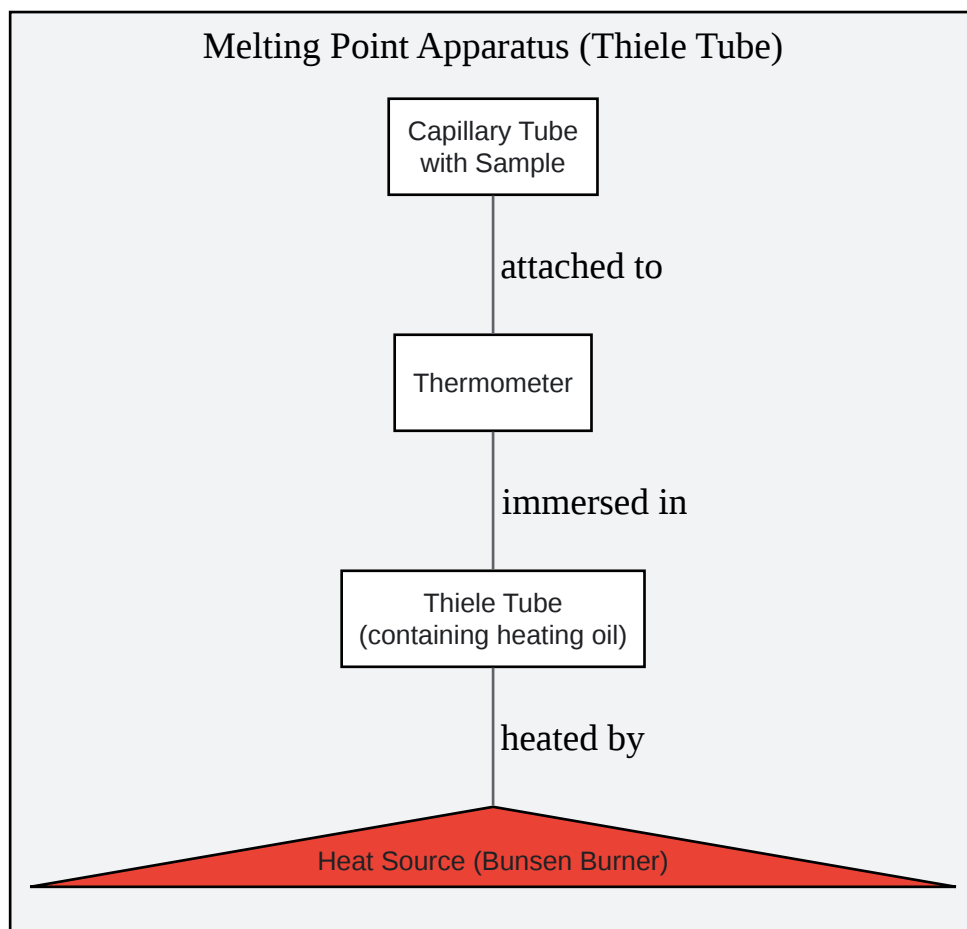
### A. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[8]

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9]
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block of a melting point apparatus).[10]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9]

- Reporting: The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.



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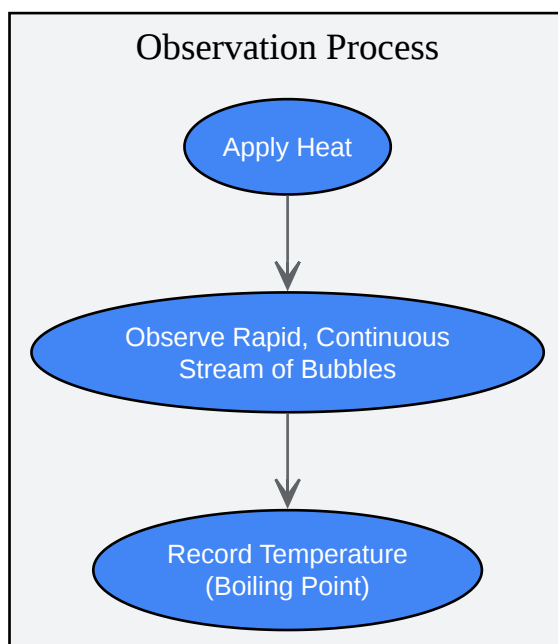
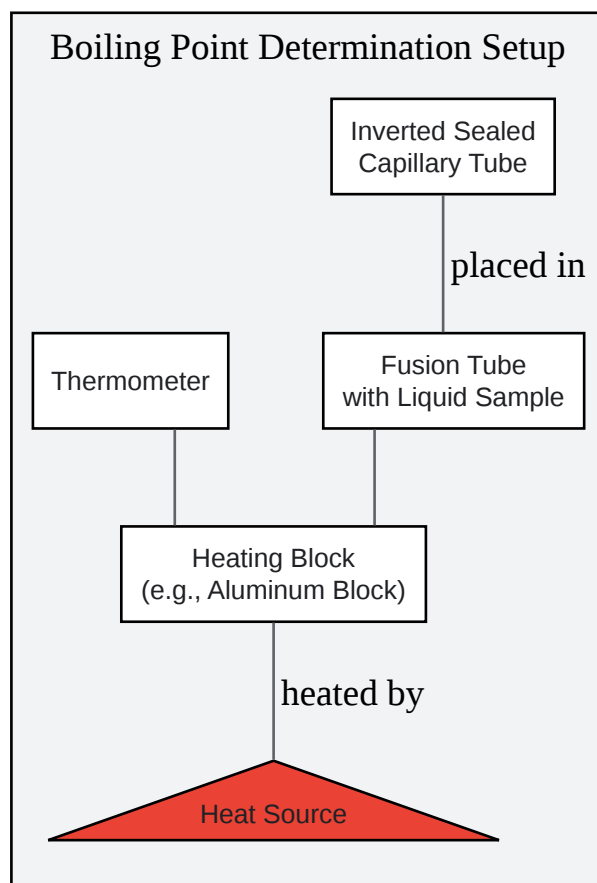
Caption: General setup for melting point determination using a Thiele tube.

## B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[11\]](#)

Methodology (Micro Boiling Point Method):

- **Sample Preparation:** A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[\[11\]](#)[\[12\]](#)
- **Apparatus Setup:** The fusion tube is attached to a thermometer, and the assembly is heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[\[11\]](#)[\[12\]](#)
- **Heating:** The apparatus is heated gently and uniformly.
- **Observation:** As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[\[11\]](#)
- **Confirmation:** The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is also recorded. This should be very close to the boiling point.



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Caption: Workflow for micro boiling point determination.

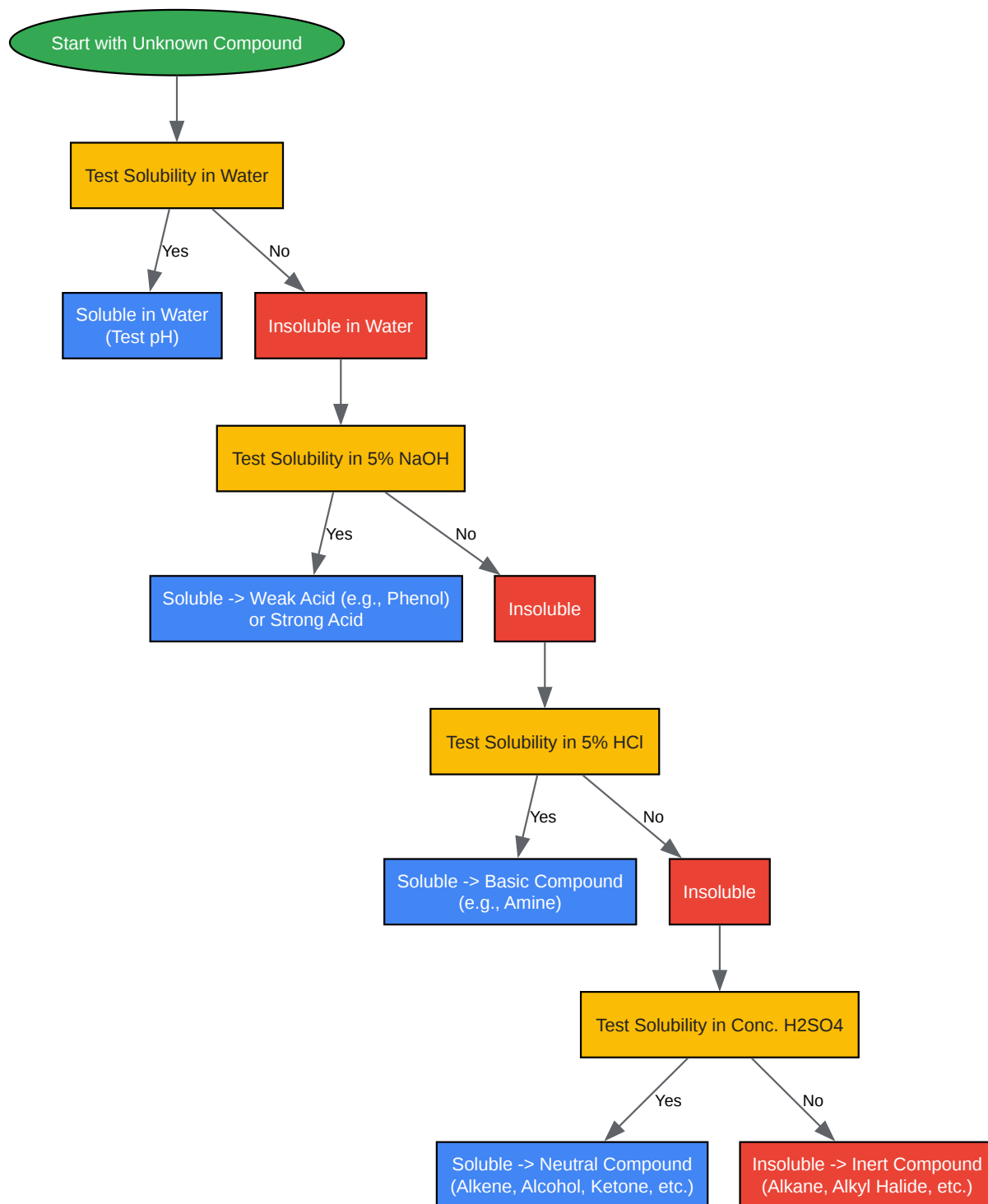
## C. Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[\[13\]](#)[\[14\]](#)

Methodology:

- Initial Test in Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously.[\[13\]](#) If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[\[15\]](#)
- Tests for Water-Insoluble Compounds: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions to classify it.
  - 5% NaOH Solution: Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[\[13\]](#)
  - 5% NaHCO<sub>3</sub> Solution: If soluble in NaOH, test in 5% NaHCO<sub>3</sub>. Solubility in this weaker base suggests a strongly acidic group like a carboxylic acid.[\[13\]](#)
  - 5% HCl Solution: If insoluble in NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[\[13\]](#)[\[15\]](#)
  - Concentrated H<sub>2</sub>SO<sub>4</sub>: If the compound is insoluble in all of the above, its solubility in cold, concentrated sulfuric acid is tested. Most compounds containing nitrogen or oxygen atoms, or double/triple bonds will dissolve in concentrated H<sub>2</sub>SO<sub>4</sub>.[\[14\]](#) Alkanes, alkyl halides, and some aromatic compounds are insoluble.





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Caption: Logical workflow for determining the solubility of an organic compound.

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